5-[[6-Chloranyl-5-(1-Methylindol-5-Yl)-1h-Benzimidazol-2-Yl]oxy]-2-Methyl-Benzoic Acid
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Overview
Description
EX-229 is an activator of AMP-activated protein kinase (AMPK). It activates AMPK and increases glucose uptake in isolated rat epitrochlearis muscle when used at a concentration of 100 µM. EX-229 also increases AMPK activation and glucose uptake in primary skeletal muscle cultures isolated from patients with myalgic encephalomyelitis/chronic fatigue syndrome (ME/CFS).
EX-229, also known as AMPK Activator 991, is a novel AMPK activator, increasing AMPK activity of both AMPKgamma1- and AMPKgamma3-containing complexes in mouse skeletal muscle.
Scientific Research Applications
Treatment of Metabolic Disorders
Specific Scientific Field
This application falls under the field of Metabolic Biochemistry .
Comprehensive and Detailed Summary of the Application
EX229, also known as a small-molecule benzimidazole derivative, is an AMPK (AMP-activated protein kinase) activator developed by Merck . AMPK is an attractive therapeutic drug target for treating metabolic disorders . The compound has been studied for its effects on increasing glucose transport in skeletal muscle .
Detailed Description of the Methods of Application or Experimental Procedures
In the study, the effects of EX229 were compared with contraction in intact incubated skeletal muscles . The compound was applied dose-dependently to rat epitrochlearis muscle, with significant increases in AMPK activity seen at a concentration of 50 μM . At a concentration of 100 μM, AMPK activation was similar to that observed after contraction .
Thorough Summary of the Results or Outcomes Obtained
The application of EX229 led to an approximately 2-fold increase in glucose uptake . In AMPK α1-/α2- catalytic subunit double-knockout myotubes incubated with EX229, the increases in glucose uptake and ACC (acetyl-CoA carboxylase) phosphorylation seen in control cells were completely abolished, suggesting that the effects of the compound were AMPK-dependent . When muscle glycogen levels were reduced by approximately 50% after starvation, EX229-induced AMPK activation and glucose uptake were amplified in a wortmannin-independent manner . In L6 myotubes incubated with EX229, fatty acid oxidation was increased . Furthermore, in mouse EDL (extensor digitorum longus) and soleus muscles, EX229 increased both AMPK activity and glucose uptake at least 2-fold .
properties
IUPAC Name |
5-[[6-chloro-5-(1-methylindol-5-yl)-1H-benzimidazol-2-yl]oxy]-2-methylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN3O3/c1-13-3-5-16(10-17(13)23(29)30)31-24-26-20-11-18(19(25)12-21(20)27-24)14-4-6-22-15(9-14)7-8-28(22)2/h3-12H,1-2H3,(H,26,27)(H,29,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHWSAZXFPUMKFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2=NC3=C(N2)C=C(C(=C3)C4=CC5=C(C=C4)N(C=C5)C)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[[6-Chloranyl-5-(1-Methylindol-5-Yl)-1h-Benzimidazol-2-Yl]oxy]-2-Methyl-Benzoic Acid |
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.